Nikkomycin pseudo-J

Catalog No.
S537222
CAS No.
120796-22-7
M.F
C25H32N6O13
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nikkomycin pseudo-J

CAS Number

120796-22-7

Product Name

Nikkomycin pseudo-J

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid

Molecular Formula

C25H32N6O13

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C25H32N6O13/c1-8(16(35)11-3-2-9(32)6-27-11)14(26)22(39)30-15(23(40)29-12(24(41)42)4-5-13(33)34)20-18(37)17(36)19(44-20)10-7-28-25(43)31-21(10)38/h2-3,6-8,12,14-20,32,35-37H,4-5,26H2,1H3,(H,29,40)(H,30,39)(H,33,34)(H,41,42)(H2,28,31,38,43)/t8-,12-,14-,15-,16-,17?,18?,19?,20?/m0/s1

InChI Key

ZWCOQJINVKEJCM-PXWVMMDFSA-N

SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N

solubility

Soluble in DMSO

Synonyms

Nikkomycin pseudo-J;

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H](C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

The exact mass of the compound Nikkomycin pseudo-J is 624.2027 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nikkomycin pseudo-J is a member of the nikkomycin family, which consists of naturally occurring peptidyl nucleoside antibiotics. These compounds are primarily known for their antifungal properties, particularly their ability to inhibit chitin synthesis in fungi. Nikkomycin pseudo-J, like its analogs, exhibits structural features that allow it to act as a competitive inhibitor of chitin synthase, an enzyme crucial for fungal cell wall integrity. The compound's structure includes a nucleoside moiety linked to a peptidyl side chain, which is essential for its biological activity .

The primary chemical reaction involving nikkomycin pseudo-J is its interaction with chitin synthase. It competes with uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) for binding at the active site of the enzyme. This competition leads to the inhibition of chitin synthesis, which is vital for fungal growth and survival. The mechanism of action involves mimicking the substrate UDP-GlcNAc, allowing nikkomycin pseudo-J to effectively block the enzyme's catalytic activity .

Nikkomycin pseudo-J demonstrates potent biological activity against various fungal pathogens. Its antifungal properties are attributed to its ability to inhibit chitin synthase, leading to impaired cell wall formation and ultimately fungal cell death. Studies have shown that nikkomycins exhibit fungicidal activity against species such as Candida albicans and Aspergillus fumigatus, making them valuable candidates for antifungal drug development .

The synthesis of nikkomycin pseudo-J typically involves several key steps:

  • Starting Materials: The synthesis begins with readily available nucleosides and amino acids.
  • Peptide Coupling: A common method involves the coupling of uracil or similar nucleosides with various amino acids using coupling agents like dicyclohexylcarbodiimide.
  • Modification: Structural modifications can be made to enhance biological activity, such as altering the peptidyl side chain or introducing different functional groups .
  • Purification: The final product is purified through techniques such as chromatography to isolate nikkomycin pseudo-J from other reaction byproducts.

Recent advancements have also explored combinatorial synthesis methods to create libraries of nikkomycin analogs, allowing for high-throughput screening of biological activity .

Nikkomycin pseudo-J has several potential applications:

  • Antifungal Treatments: It is primarily investigated for its use in treating fungal infections, particularly those caused by resistant strains.
  • Agricultural Fungicides: Due to its effectiveness against plant pathogens, it may find use in agricultural settings as a biopesticide.
  • Research Tool: As a potent inhibitor of chitin synthase, it serves as a valuable tool in biochemical research to study fungal biology and cell wall synthesis mechanisms .

Interaction studies have focused on understanding how nikkomycin pseudo-J binds to chitin synthase. These studies typically employ techniques such as:

  • Isothermal Titration Calorimetry: This method measures the binding affinity between nikkomycin pseudo-J and the enzyme.
  • X-ray Crystallography: Structural studies provide insights into the binding mode and conformational changes in chitin synthase upon inhibitor binding.
  • Kinetic Studies: These assess how effectively nikkomycin pseudo-J inhibits enzyme activity compared to other known inhibitors .

Nikkomycin pseudo-J shares structural and functional similarities with several other compounds in the nikkomycin family and related antibiotics. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Nikkomycin ZPeptidyl nucleosideStrong antifungal; inhibits chitin synthaseHas an imidazolone base
Polyoxin DPeptidyl nucleosideAntifungal; competitive inhibitor of chitin synthaseWidely used in agriculture
Nikkomycin XPeptidyl nucleosideAntifungal; similar mechanism as nikkomycinsContains different nucleoside moiety
CaspofunginEchinocandin derivativeInhibits β-(1,3)-D-glucan synthesisEffective against echinocandin-resistant fungi

Nikkomycin pseudo-J is unique due to its specific structural modifications that enhance its binding affinity and inhibitory potency against chitin synthase compared to other analogs .

Overview of Metabolic Logic

The pathway branches from the canonical nikkomycin route after formation of the uracil-derived nucleoside precursor. A radical S-adenosyl-L-methionine enzyme (NikJ) initiates C-5′ extension of ribose, enabling eventual C-glycosidic bond formation [4]. Subsequent tailoring steps produce the uronic acid backbone, which is condensed with the hydroxypyridylhomothreonine peptidyl moiety and finally acylated with β-methyl-l-histidine to yield the tripeptide scaffold characteristic of nikkomycin pseudo-J [5] [6].

Key Enzymes and Intermediates

StepCommitted Enzyme (gene)Biochemical TransformationVerified IntermediateEvidence Type
1NikJ (radical S-adenosyl-L-methionine protein P1)C-5′ ribose extension [4]C5′-extended nucleosideIn vitro reconstitution [4]
2L-lysine 2-aminotransferase (NikC)Lysine → piperideine-2-carboxylate [5]Piperideine-2-carboxylateGene knockout accumulation [5]
3Monomeric sarcosine oxidase (NikD)Piperideine-2-carboxylate → picolinic acid [5]Picolinic acidComplementation feeding [5]
4Picolinate-CoA ligase (NikE / SanJ)Picolinic acid activation [7]Picolinyl-CoAEnzyme kinetics [7]
5Cytochrome P450 mono-oxygenase (NikF)Hydroxylation of pyridyl ring [5]Hydroxypyridyl intermediateMutant accumulation [5]
6C-glycosidic transferase (unresolved)Uracil → C-glycoside formation [3]Uracil-C-glycosideNMR & MS of product [3]
7Peptidyl–nucleoside ligase (NikS)Condensation of nucleoside and peptidyl moieties [8]Pseudo-CZIn vitro ligation assay [8]
8β-Methyl-L-histidine ligase (orfP1)Tripeptide chain completion [9]Nikkomycin pseudo-JGene disruption abolishes compound [9]

Distinctive C-Glycoside Chemistry

Nuclear magnetic resonance and mass-spectrometric studies verified a direct carbon–carbon bond between uracil C-5 and ribose C-1′ in nikkomycin pseudo-J [3]. This bond resists acid hydrolysis that readily cleaves the N-glycosidic linkage of nikkomycin J, explaining differential stability profiles during downstream processing [2] [3].

Genetic Basis: The Nikkomycin Gene Cluster

Cluster Organization

Cloning and heterologous expression revealed a 60 kilobase region comprising twenty-two contiguous open reading frames designated sanG through sanX (also referred to in early literature as nikA–nikV) [10] [11]. Table 2 summarizes gene function assignments relevant to pseudo-J biosynthesis.

Locus TagEncoded Protein (full name)Proposed FunctionEssentiality for pseudo-JKey Reference
sanGPathway-specific transcriptional activatorActivates two biosynthetic operonsDeletion ablates production [12]2
sanOFlavin-dependent oxidase4-Formyl-imidazolinone synthesis for nikkomycin X; dispensable for pseudo-J [13]Non-essential11
sanP 1 & sanP 2Type II thioesterase pairRelease of β-hydroxy-l-histidine [14]Single knockout blocks pseudo-J [14]21
nikJ (orfP1)Radical S-adenosyl-L-methionine enzyme P1Ribose C-5′ extension [4]Essential [4]13
nikQCytochrome P450Four-electron oxidation of histidine base [15]Not required for uracil-series pseudo compounds [15]8
nikRUracil phosphoribosyltransferaseFormation of uracil-ribose-5-phosphate [15]Required [15]8
sabA–sabDButenolide auto-inducer synthesisQuorum-sensing signal generation [16]Indirect positive role [16]6

Functional Validation

Homologous recombination of orfP1 in Streptomyces tendae eliminated tripeptidyl product formation, while complementation restored pseudo-J titres, confirming gene-to-metabolite linkage [9]. Duplication of the full cluster in Streptomyces ansochromogenes quadrupled dipeptidyl output but only doubled tripeptidyl levels, underscoring downstream bottlenecks in β-methyl-L-histidine incorporation [11] [13].

Regulatory Mechanisms of Nikkomycin Biosynthesis

Transcriptional Control

The TetR-family protein SabR binds a conserved SARE element upstream of sanG, relieving repression in the presence of butenolide signal molecules (SAB-series) [17]. Deletion of sabR caused a three-day delay and eighty-percent reduction in total nikkomycin titre [17]. Meanwhile, the AdpA global regulator directly up-regulates sanG transcription and coordinates morphological differentiation with secondary metabolism [16].

Chemical Signalling Cascade

ComponentMolecular RoleExperimental EvidenceEffect on pseudo-J titre
Butenolide signals (SAB 1–3)Ligands for SabREMSA dissociation assays [16]Nanomolar addition restores production in ∆sabA [16]
SabRRepressor–activator switchDNase I footprint, gene knockout [17]Overexpression raises titres by sixty-percent [17]
CprCActivator of AdpAFootprinting upstream of adpA [16]Gain-of-function triples yield [16]

Post-Translational Layers

Proteomic profiling detected ten pathway-induced proteins; among them, L-histidine aminotransferase increased one-hundred-eighty-fold during exponential transition [9] [18], implying flux modulation through substrate channeling.

Fermentation Parameters and Production Kinetics

Baseline Batch Cultivation

A representative stirred-tank protocol for Streptomyces tendae PF 53+ -3 is detailed in Table 3.

ParameterSet-PointRationaleSource
Working volumeNine-point-five litresOxygen transfer versus shear [1]28
Carbon sourceFour percent mannitolNon-repressing sugar [1]28
Nitrogen sourceThree percent soybean mealSupplies l-lysine precursor [1]28
Uracil feed0.4 percent (weight per volume)Direct nucleoside precursor28
pHSix-point-eight (un-controlled)Optimal chitin synthase inhibitor yield28
TemperatureTwenty-seven degrees CelsiusBalances growth and secondary metabolism [1]28
AgitationFive-hundred revolutions per minuteMaintains dissolved oxygen28
Aeration0.5 vessel volumes per minuteMaintains dissolved oxygen28

Time-Course Titres

Figure 3 in the seminal 1989 study recorded two distinct accumulation phases [1]:

  • Nikkomycin Z appeared at forty-eight hours and plateaued at four-hundred-twenty milligrams per liter by one-hundred-fifty hours.
  • Nikkomycin pseudo-Z and nikkomycin pseudo-J initiated eighty-eight hours post inoculation; pseudo-J reached sixty-three milligrams per liter after eight days [1].

Continuous culture at dilution rate 0.05 per hour sustained analogous titres for over fifteen-hundred hours, confirming genetic stability [19].

Titre Enhancement Strategies

ManipulationMechanistic TargetObserved Change in pseudo-JCitation
sanP2 knockout to suppress imidazolinone branchPrecursor redirectionTwo-point-six-fold rise in uracil-series nikkomycins [14]21
Uracil supplementation two grams per literSalvage pathway saturationEight-hundred milligrams per liter pseudo-Z; pseudo-J tracked proportionally [14]21
Dual-cluster amplification (pNIK integrant)Gene dosageFour-fold nikkomycin X rise; modest 1.8-fold uracil-series increase [13]11
Overexpression of sabR under strong promoterTranscriptional activationFifty-percent boost in total nikkomycins [17]24

Purification and Isolation Methodologies

Primary Recovery

Cell-free broth is adjusted to pH four-point-seven and passed through SP-Sephadex C-25 cation-exchange resin. Uracil-series nikkomycins elute with forty-millimolar pyridine-acetate buffer; tripeptidyl species follow at fifty-millimolar [1].

Preparative Chromatography

Positively charged fractions are concentrated by rotary evaporation and lyophilized, then resolved on a reversed-phase C-18 column (250 millimeters × 16 millimeters, ten-micrometer particles). A linear zero-to-ten percent methanol gradient over ten minutes at twenty-four milliliters per minute cleanly separates:

  • Nikkomycin Z
  • Nikkomycin pseudo-Z
  • Nikkomycin J
  • Nikkomycin pseudo-J [1]

Yields for the tripeptidyl product average sixty-five percent relative to crude load, with purity exceeding ninety-five percent by diode-array detection at two-hundred-sixty nanometers [1] [3].

Analytical Quality Control

Ion-pair reversed-phase high-performance liquid chromatography using a one-hundred-millimolar phosphate–hexanesulfonate mobile phase enables quantitation down to one microgram per milliliter [20]. The C-glycoside linkage renders pseudo-J resistant to acid hydrolysis, simplifying stability-indicating assays [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-6.9

Exact Mass

624.2027

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Heitsch H, König WA, Decker H, Bormann C, Fiedler HP, Zähner H. Metabolic products of microorganisms. 254. Structure of the new nikkomycins pseudo-Z and pseudo-J. J Antibiot (Tokyo). 1989 May;42(5):711-7. PubMed PMID: 2722685.
2: Decker H, Bormann C, Fiedler HP, Zähner H, Heitsch H, König WA. Metabolic products of microorganisms. 252. Isolation of new nikkomycins from Streptomyces tendae. J Antibiot (Tokyo). 1989 Feb;42(2):230-5. PubMed PMID: 2925514.

Explore Compound Types